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Compound of Interest

Compound Name: Isomannide

Cat. No.: B3422123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for Isomannide (1,4:3,6-dianhydro-D-mannitol), a versatile bio-based molecule with significant

applications in the pharmaceutical and polymer industries. This document presents a

compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) data, alongside detailed experimental protocols and a visual representation

of the analytical workflow.

Spectroscopic Data of Isomannide
The following tables summarize the essential quantitative data obtained from the spectroscopic

analysis of isomannide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Isomannide
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1, H-6 3.89 - 4.08 m -

H-2, H-5 5.06 - 5.11 m -

H-3 4.88 t -

H-4 4.51 - 4.55 m -

OH 2.85 - 2.86 br s -

Solvent: CDCl₃. The chemical shifts are referenced to the residual solvent signal.

Table 2: ¹³C NMR Spectroscopic Data for Isomannide

Carbon Chemical Shift (δ, ppm)

C-1, C-6 73.0 - 73.3

C-2, C-5 76.4 - 81.7

C-3, C-4 81.2 - 86.2

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for Isomannide

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3427 O-H Stretching

2938 - 2860 C-H Stretching

1464 C-H Bending (CH₂)

1064 C-O Stretching
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Sample preparation: KBr pellet.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Isomannide

m/z Interpretation

146 [M]⁺ (Molecular Ion)

129 [M - OH]⁺

116 [M - CH₂O]⁺

98 [M - H₂O - C₂H₄O]⁺

85 [M - CH₂OH - H₂O]⁺

73 [C₃H₅O₂]⁺

57 [C₃H₅O]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: A 10-20 mg sample of dry isomannide is dissolved in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. The sample is

gently agitated to ensure complete dissolution. Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or

600 MHz spectrometer.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an
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acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are acquired

to achieve an adequate signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each carbon

environment. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground isomannide is

intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture is then compressed in a pellet die under high pressure

(approximately 8-10 tons) to form a thin, transparent pellet. A background spectrum of a pure

KBr pellet is recorded prior to sample analysis.

Instrumentation and Data Acquisition: The FT-IR spectrum is recorded using a Fourier

Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve

the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like isomannide, Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable

method. The sample, dissolved in a volatile solvent, is injected into the GC, where it is

vaporized and separated on a capillary column. The separated analyte then enters the mass

spectrometer's ion source. In the EI source, the gaseous molecules are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is

commonly used. The mass spectrum is acquired over a mass-to-charge (m/z) range of

approximately 40-300 amu. The resulting spectrum displays the relative abundance of the

molecular ion and various fragment ions.

Visualization of the Analytical Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like isomannide.
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Caption: Workflow for Spectroscopic Analysis of Isomannide.
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[https://www.benchchem.com/product/b3422123#spectroscopic-data-of-isomannide-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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